Cas no 1006323-23-4 (3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine)

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine is a pyrazole-based amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a butylamine chain linked to a 3,5-dimethylpyrazole moiety, offering versatility as a building block for further derivatization. The compound's stability and reactivity make it suitable for use in ligand synthesis, catalysis, and medicinal chemistry. The presence of both amine and heterocyclic functionalities allows for selective modifications, enhancing its utility in designing biologically active molecules. Its well-defined molecular architecture ensures consistent performance in synthetic applications, while its purity and structural integrity support reproducible results in research and industrial processes.
3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine structure
1006323-23-4 structure
Product Name:3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine
CAS No:1006323-23-4
MF:C9H17N3
MW:167.251381635666
MDL:MFCD06805026
CID:3056964
PubChem ID:19614741
Update Time:2025-06-10

3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine
    • GQB32323
    • CS-0240826
    • BBL040271
    • AKOS000308904
    • 3-(3,5-dimethylpyrazol-1-yl)butan-1-amine
    • 1006323-23-4
    • STK350092
    • EN300-230210
    • MDL: MFCD06805026
    • Inchi: 1S/C9H17N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4-5,10H2,1-3H3
    • InChI Key: SUCOQMBDEKSPDE-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(C)=N1)C(C)CCN

Computed Properties

  • Exact Mass: 167.142247555Da
  • Monoisotopic Mass: 167.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.8Ų

3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine Pricemore >>

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3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1006323-23-4)3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine
Order Number:A1096842
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:19
Price ($):281.0/816.0
Email:sales@amadischem.com

Additional information on 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

3-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Butan-1-Amine: A Comprehensive Overview

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine (CAS No. 1006323-23-4) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of amines and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring in this molecule is substituted with two methyl groups at the 3 and 5 positions, adding to its structural complexity and functional versatility.

Pyrazole derivatives have been extensively studied due to their wide range of biological activities. Recent research has highlighted the potential of pyrazole-containing compounds in various therapeutic areas, including anti-inflammatory, antifungal, and anticancer applications. The presence of the pyrazole ring in 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine makes it a promising candidate for further exploration in these fields.

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through the condensation of carbonyl compounds with ammonia or ammonium salts. The subsequent introduction of the methyl groups at the 3 and 5 positions is carried out via alkylation or methylation reactions. Finally, the butanamine group is introduced through nucleophilic substitution or reductive amination.

One of the key features of pyrazole derivatives is their ability to act as ligands in metalloenzyme inhibition. Recent studies have demonstrated that pyrazole-containing compounds can effectively inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The presence of the butanamine group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine further enhances its potential as a bioactive molecule by providing additional sites for interaction with biological targets.

In addition to its biological applications, pyrazole derivatives are also valuable in materials science. For instance, they can be used as building blocks for constructing coordination polymers and metal organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. The unique structure of 3-(3,5-dimethyl-1H-pyrazol-1-Yl)butanamme makes it an ideal candidate for such applications due to its ability to coordinate with metal ions through both the pyrazole nitrogen atoms and the amine group.

Recent advancements in computational chemistry have enabled researchers to predict the properties of pyrazole derivatives with unprecedented accuracy. For example, density functional theory (DFT) calculations have been used to study the electronic structure and reactivity of pyrazole-containing compounds, providing insights into their potential as catalysts or drug candidates. These computational tools have also been instrumental in designing new analogs of pyrazole derivatives, including variations of pyranazol-butane amine, with improved biological activity or stability.

The development of efficient synthetic routes for pyranazol-butane amine has been another area of active research. Traditional methods often involve multiple steps and require harsh reaction conditions, which can limit their scalability. However, recent innovations in catalytic chemistry have led to the discovery of more sustainable synthesis pathways. For example, asymmetric catalysis using palladium catalysts has been employed to construct chiral pyranazol-butane amine derivatives with high enantioselectivity.

Another emerging application of pyranazol-butane amine lies in its use as a precursor for advanced materials such as graphene oxide composites. These composites exhibit enhanced mechanical strength and electrical conductivity due to the interaction between the pyranazol-butane amine molecules and graphene oxide sheets. Such materials hold great promise for use in flexible electronics and energy storage devices.

In conclusion, pyranazol-butane amine (CAS No. 1006323-23-X) is a versatile compound with a wide range of potential applications across different fields. Its unique structure combining a pyranazole ring with an alkylamine group makes it an attractive target for both academic research and industrial development. As our understanding of its properties continues to grow through cutting-edge research techniques like DFT modeling and asymmetric catalysis, we can expect even more innovative uses for this remarkable molecule.

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Amadis Chemical Company Limited
(CAS:1006323-23-4)3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine
A1096842
Purity:99%/99%
Quantity:1g/5g
Price ($):281.0/816.0
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